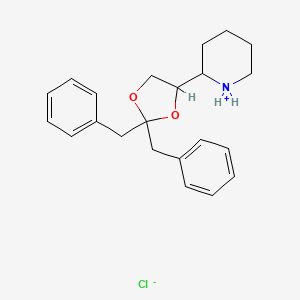

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride

Description

Properties

CAS No. |

3666-67-9 |

|---|---|

Molecular Formula |

C22H28ClNO2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

2-(2,2-dibenzyl-1,3-dioxolan-4-yl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C22H27NO2.ClH/c1-3-9-18(10-4-1)15-22(16-19-11-5-2-6-12-19)24-17-21(25-22)20-13-7-8-14-23-20;/h1-6,9-12,20-21,23H,7-8,13-17H2;1H |

InChI Key |

MKFGIGRSHNQAEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH2+]C(C1)C2COC(O2)(CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Background

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a substituted 1,3-dioxolane derivative bearing dibenzyl and piperidyl groups. Compounds of this class are of interest for their pharmacological properties, including spasmolytic and local anesthetic activities. The hydrochloride salt form enhances solubility and stability for practical applications.

Preparation Methods Analysis

Reported Synthetic Routes

Acetal Formation and Piperidyl Substitution

A classical approach involves the reaction of a suitable ketone or aldehyde precursor with a diol or glycol derivative to form the 1,3-dioxolane ring. The dibenzyl groups are introduced via benzylation of the corresponding diol or ketone intermediate.

The 2-piperidyl substituent is introduced through nucleophilic substitution or reductive amination using 2-piperidyl derivatives or piperidine itself.

Hydrochloride Salt Formation

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization.

Detailed Experimental Procedures and Data

While direct literature on the exact compound is limited, closely related compounds such as 4-(2-piperidinoethoxy)benzoic acid hydrochloride have well-documented preparation methods that inform the synthesis of this compound.

Example Preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride (Analogous Piperidyl Compound)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | Methyl 4-hydroxybenzoate + β-chloroethylpiperidine hydrochloride, potassium carbonate, amyl acetate, 115°C, 4 h | 83.6 | Reaction monitored by HPLC; complete consumption of starting ester |

| 2. Hydrolysis | Aqueous 8N HCl, reflux at 95°C, 4 h | - | Hydrolysis of ester to acid |

| 3. Salt formation | Acidification with concentrated HCl at 5-10°C | 83 | Crystallization of hydrochloride salt |

Source: Patent US3262938A and related experimental data

Generalized Synthetic Scheme for this compound

| Step | Description | Typical Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Benzylation of diol precursor | Benzyl chloride, base (NaH, K2CO3), solvent (DMF, THF), room temp to reflux | Introduction of dibenzyl groups at 2-position |

| 2 | Formation of 1,3-dioxolane ring | Acid catalysis (p-TsOH), reaction with aldehyde/ketone, solvent (toluene), reflux with azeotropic removal of water | Cyclization to form dioxolane ring |

| 3 | Introduction of 2-piperidyl group | Nucleophilic substitution with 2-piperidyl halide or reductive amination | Attachment of piperidyl substituent at 4-position |

| 4 | Salt formation | Treatment with HCl in ethanol or ether | Crystallization of hydrochloride salt |

Reaction Conditions and Optimization

- Bases: Potassium carbonate is preferred for nucleophilic substitution due to mildness and efficiency.

- Solvents: Amyl acetate, isopropyl acetate, or dimethylformamide (DMF) are commonly used.

- Temperature: Elevated temperatures (75-125°C) promote substitution and ring closure.

- Purification: Crystallization from acetone or ethanol after acidification yields high-purity hydrochloride salts.

- Yields: Typically range from 80% to 95%, depending on reaction time and purification.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Comments |

|---|---|---|

| Starting materials | Methyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride | Analogous to piperidyl substitution |

| Base | Potassium carbonate | Mild, effective for substitution |

| Solvent | Amyl acetate, isopropyl acetate, DMF | Depends on step |

| Temperature | 75-125°C | For substitution and cyclization |

| Reaction time | 4-20 hours | Monitored by HPLC |

| Hydrolysis | 8N HCl, reflux 4-24 hours | Converts ester to acid |

| Salt formation | Concentrated HCl, 5-10°C | Crystallization of hydrochloride salt |

| Yield | 80-95% | High efficiency |

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related analogs:

Key Observations:

- Substituent Effects : The benzyl groups in the target compound increase molecular weight and lipophilicity compared to dexoxadrol (diphenyl) and etoxadrol (ethyl-phenyl). This may influence blood-brain barrier penetration and metabolic stability .

- Stereochemical Considerations : Etoxadrol’s NMDA receptor affinity is configuration-dependent (2S,4S,6S), suggesting similar stereochemical sensitivity in the target compound .

Pharmacological Activity

- Dexoxadrol and Etoxadrol : Both act as PCP-like NMDA receptor antagonists. Etoxadrol exhibits potent analgesic and dissociative effects, with its activity linked to the 2S,4S,6S configuration .

- Target Compound : While its NMDA receptor interaction is plausible due to structural homology, specific data on binding affinity or selectivity are lacking. Benzyl substituents may alter receptor interactions compared to phenyl groups .

Q & A

Q. What are the common synthetic routes for 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride?

The synthesis of piperidine-containing compounds typically involves multi-step protocols. For example, analogous compounds like 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride are synthesized via nucleophilic substitution, followed by benzylation and hydrochloride salt formation under acidic conditions . Key steps include:

- Nucleophilic attack : Piperidine derivatives react with halogenated intermediates (e.g., benzyl halides).

- Protection/deprotection : Use of protecting groups (e.g., dioxolane) to stabilize reactive intermediates.

- Salt formation : Final purification via recrystallization in HCl-containing solvents. Optimizing stoichiometry and reaction time is critical to achieving >90% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Standard characterization methods include:

- HPLC : For purity assessment, using buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) and methanol gradients .

- NMR spectroscopy : To confirm the dioxolane ring and benzyl substituents (e.g., H NMR peaks at δ 3.5–5.0 ppm for ether linkages) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+H]+ expected at m/z 400–450) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Follow institutional guidelines for halogenated/organic waste, as improper disposal may violate environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Computational modeling : Tools like density functional theory (DFT) predict transition states and intermediate stability, reducing trial-and-error approaches .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., 0.1–1.0 eq. of HCl) to identify optimal parameters.

- In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

Example Optimization Table (Analogous Compounds):

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Structural analogs : Test derivatives (e.g., varying benzyl or dioxolane groups) to isolate structure-activity relationships (SAR). For example, replacing benzyl with fluorobenzyl groups may enhance receptor affinity .

- Meta-analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify consensus trends .

Q. What strategies are effective in studying the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or ion channels).

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., , /) in real time .

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.